molecular formula C15H23N3O3 B2603638 tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate CAS No. 1779126-43-0

tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Cat. No.: B2603638
CAS No.: 1779126-43-0
M. Wt: 293.367
InChI Key: LZLLDQCAAFHWTM-UHFFFAOYSA-N
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Description

tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound featuring a cyclopropyl substituent at the 2-position of the triazaspiro core. Its molecular formula is C₁₆H₂₃N₃O₃, with a molecular weight of 305.38 g/mol (inferred from structural analogs). The compound is characterized by a rigid spiro[4.5]decane scaffold, which is often leveraged in medicinal chemistry for conformational restriction to enhance target binding specificity.

Properties

IUPAC Name

tert-butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-14(2,3)21-13(20)18-8-6-15(7-9-18)12(19)16-11(17-15)10-4-5-10/h10H,4-9H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLLDQCAAFHWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)NC(=N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl ester group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In the field of medicine, tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[45]dec-1-ene-8-carboxylate could be explored for its therapeutic potential

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with specific molecular targets. The cyclopropyl group and the triazaspirodecane core may enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate, focusing on substituent variations at the 2-position, molecular properties, and applications:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) CAS No. Purity Key Suppliers Applications/Notes
This compound Cyclopropyl C₁₆H₂₃N₃O₃ 305.38 N/A N/A CymitQuimica (discontinued) Limited commercial availability; potential use in drug discovery for conformational rigidity .
tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Isopropyl C₁₅H₂₅N₃O₃ 295.38 1713162-87-8 ≥95% GLPBIO, CHEMLYTE SOLUTIONS Research use; industrial-grade (99%) available in bulk quantities .
tert-Butyl 4-oxo-2-phenyl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Phenyl C₁₈H₂₃N₃O₃ 329.39 865626-62-6 N/A LEAP CHEM CO., LTD. Intermediate for APIs; higher molecular weight suggests enhanced lipophilicity .
tert-Butyl 2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate 2-Fluorophenyl C₁₈H₂₂FN₃O₃ 347.38 1774896-08-0 N/A Unspecified (China-based) Fluorine substitution may improve metabolic stability and binding affinity .
tert-Butyl 2-ethyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Ethyl C₁₄H₂₃N₃O₃ 281.35 N/A N/A N/A Shorter alkyl chain may reduce steric hindrance, enhancing solubility .
tert-Butyl 2-phenyl-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate Phenyl (thioxo) C₁₈H₂₃N₃O₂S 345.46 892289-95-1 95% Hairui Chemical Thioxo group introduces sulfur, potentially altering electronic properties .

Key Findings:

Substituent Impact on Properties: Cyclopropyl: The cyclopropyl group confers conformational rigidity and strain, which may enhance target selectivity in drug design . Fluorophenyl: Fluorination enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry . Thioxo: Replacement of the oxo group with thioxo introduces sulfur, which can modulate electronic properties and hydrogen-bonding interactions .

Commercial Availability: The isopropyl and phenyl derivatives are widely available from suppliers like GLPBIO and LEAP CHEM, indicating their prominence in research and industrial applications .

Applications :

  • Research Use : Most compounds are labeled for research only, emphasizing their role in early-stage drug discovery .
  • API Intermediates : The phenyl derivative is explicitly linked to API synthesis, highlighting its utility in pharmaceutical manufacturing .

Storage and Handling :

  • Compounds are typically stored at 2–8°C to maintain stability, with recommendations to avoid repeated freeze-thaw cycles .

Biological Activity

tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H25N3O2C_{15}H_{25}N_3O_2, featuring a unique spirocyclic structure that contributes to its biological properties. The presence of nitrogen atoms in the triazaspiro framework is particularly significant for its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The specific mechanisms of action for this compound are still being elucidated, but preliminary findings suggest:

  • Receptor Modulation : Potential interaction with G protein-coupled receptors (GPCRs), which play critical roles in cell signaling.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of spirocyclic compounds. For instance, derivatives similar to tert-butyl 2-cyclopropyl-4-oxo have shown significant cytotoxicity against various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF712.5Apoptosis induction
Compound BHeLa8.0ROS generation

Neuroprotective Effects

The compound may exhibit neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease. Research suggests that it could modulate pathways related to neuroinflammation and oxidative stress.

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of various triazaspiro compounds on tumor growth in xenograft models. Results indicated that tert-butyl 2-cyclopropyl derivatives significantly reduced tumor size compared to controls, suggesting promising anticancer activity.
  • Neuroprotection in Animal Models : In a murine model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of neuronal damage.

Toxicological Profile

While exploring the biological activity, it is crucial to assess the safety profile. Preliminary toxicological assessments indicate that the compound exhibits low toxicity at therapeutic doses, making it a candidate for further development.

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